molecular formula C14H14N2O2 B4989195 1-Hydroxy-1-(4-methylphenyl)-3-phenylurea CAS No. 1500-23-8

1-Hydroxy-1-(4-methylphenyl)-3-phenylurea

Cat. No.: B4989195
CAS No.: 1500-23-8
M. Wt: 242.27 g/mol
InChI Key: LWAGZOAOPGWSMM-UHFFFAOYSA-N
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Description

1-Hydroxy-1-(4-methylphenyl)-3-phenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a hydroxy group, a methyl-substituted phenyl group, and a phenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-1-(4-methylphenyl)-3-phenylurea typically involves the reaction of 4-methylphenyl isocyanate with phenylhydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-1-(4-methylphenyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or sulfonyl derivatives.

Scientific Research Applications

1-Hydroxy-1-(4-methylphenyl)-3-phenylurea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Hydroxy-1-(4-methylphenyl)-3-phenylurea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl groups can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-Hydroxy-1-(4-methylphenyl)-3-buten-2-one
  • 1-Hydroxy-1-(4-methylphenyl)-3-phenylpropan-2-one

Comparison: 1-Hydroxy-1-(4-methylphenyl)-3-phenylurea is unique due to the presence of the urea moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-hydroxy-1-(4-methylphenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-11-7-9-13(10-8-11)16(18)14(17)15-12-5-3-2-4-6-12/h2-10,18H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAGZOAOPGWSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)NC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293326
Record name 1-hydroxy-1-(4-methylphenyl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1500-23-8
Record name NSC88674
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88674
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-hydroxy-1-(4-methylphenyl)-3-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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